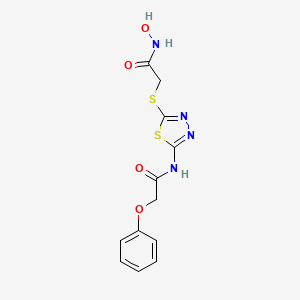

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S2/c17-9(6-20-8-4-2-1-3-5-8)13-11-14-15-12(22-11)21-7-10(18)16-19/h1-5,19H,6-7H2,(H,16,18)(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCRPCQDQUGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiadiazole Formation: : The synthesis begins with constructing the 1,3,4-thiadiazole ring. A typical method involves the reaction of hydrazine derivatives with carbon disulfide in the presence of an acidic catalyst.

N-Hydroxy Group Introduction: : The hydroxylamine hydrochloride serves as a precursor, reacting with intermediates to introduce the N-hydroxy group.

Acetamide Group Attachment: : Acetylation reactions using acetyl chloride or acetic anhydride in an alkaline medium (eg

Phenoxyacetamide Derivative Formation: : The synthesis culminates in coupling the thiadiazole with phenoxyacetyl chloride under basic conditions, typically using a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial-scale production involves optimizing reaction conditions to maximize yield and purity. Key considerations include selecting appropriate solvents (e.g., dichloromethane, ethanol), controlling temperature (typically 0°C to room temperature for sensitive steps), and employing advanced purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, especially at the sulfur moiety, forming sulfoxides or sulfones under controlled oxidizing conditions (e.g., using hydrogen peroxide or peracids).

Reduction: : Reduction reactions may target the acetamide group, reducing it to amines or other functionalities using reagents like lithium aluminum hydride (LiAlH4).

Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: : Nucleophiles such as sodium thiolate (NaSR), ammonia (NH3)

Major Products

Depending on the reaction pathway:

Oxidation: : Sulfoxides, sulfones

Reduction: : Amines, reduced thiadiazole derivatives

Substitution: : Varied substituted phenoxy derivatives

Scientific Research Applications

Chemistry

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide serves as a vital precursor in synthesizing more complex organic molecules. It's employed in studying reaction mechanisms, particularly in organic synthesis involving sulfur and nitrogen heterocycles.

Biology and Medicine

In medicinal chemistry, this compound exhibits potential as an anti-cancer and antimicrobial agent due to its structural resemblance to known pharmacophores. It is investigated for its ability to inhibit specific enzymes or pathways critical to disease progression.

Industry

Industrial applications include its use as an intermediate in producing agrochemicals, dyes, and specialty chemicals. Its unique reactivity allows for the synthesis of various functional materials.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. Its mode of action typically involves:

Enzyme Inhibition: : Binding to the active site of enzymes, thereby preventing substrate access and enzymatic activity.

Pathway Interference: : Disrupting cellular pathways, leading to impaired cell function or death.

Comparison with Similar Compounds

Similar Compounds

Thiadiazole Derivatives: : Compounds like 2-amino-1,3,4-thiadiazole share a similar core structure but lack additional functional groups that confer unique reactivity.

Phenoxyacetamide Derivatives: : These include compounds such as 4-phenoxyacetamide, which is structurally related but differs in substituent positions and functional groups.

Uniqueness

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its combined functionalities, enabling a broader range of chemical reactions and biological interactions, unlike simpler analogs.

Biological Activity

N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and efficacy against different biological targets.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving thiadiazole derivatives. The general synthetic route includes:

- Formation of Thiadiazole : The initial step involves the synthesis of 1,3,4-thiadiazole derivatives.

- Acetylation : The thiadiazole is then reacted with phenoxyacetyl chloride to introduce the phenoxyacetamido group.

- Hydroxylation : Finally, hydroxylation leads to the formation of N-hydroxy derivatives.

The molecular structure can be summarized as follows:

| Component | Structure |

|---|---|

| Thiadiazole Core | Thiadiazole |

| Phenoxyacetamido Group | Phenoxyacetamido |

Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : The compound was evaluated using the MTT assay against HeLa and MCF-7 cell lines. The results indicated an IC50 value of 29 μM against HeLa cells, showcasing its potent anticancer properties .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

- Antimicrobial Efficacy : In vitro studies revealed effectiveness against several bacterial strains, including resistant strains of Mycobacterium tuberculosis. The compound exhibited excellent metabolic stability and bioavailability .

The mechanisms underlying the biological activity of this compound are thought to involve:

- Inhibition of Cell Proliferation : The compound disrupts cellular processes leading to apoptosis in cancer cells.

- Interaction with Biological Targets : Its lipophilic nature facilitates interaction with various biological targets, enhancing its efficacy .

Case Studies

Several case studies highlight the compound's potential:

- Study on Anticancer Effects : A study reported that compounds similar to N-hydroxy derivatives showed enhanced cytotoxicity when combined with other agents, suggesting synergistic effects in cancer therapy .

- Antimicrobial Resistance : Another study focused on its activity against drug-resistant Mycobacterium tuberculosis, indicating promising results for future therapeutic applications .

Q & A

Basic Research Questions

Q. How can the synthesis of N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide be optimized to improve yield and purity?

- Methodology : Start with precursor 5-phenyl-1,3,4-thiadiazol-2-amine and react it with phenoxyacetyl chloride under reflux in a 1:1.2 molar ratio. Use triethylamine as a base in dichloromethane. Monitor the reaction via TLC (silica gel, chloroform:acetone = 3:1) . Purify via recrystallization from ethanol, adjusting pH to 9 with aqueous NaHCO₃ to remove unreacted acid. Yield can reach ~70% with purity >95% (confirmed by HPLC) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology : Use a combination of:

- ¹H NMR (CDCl₃ or DMSO-d₆) to verify acetamide proton signals (δ 1.91–2.10 ppm for CH₃, δ 10.22–10.68 ppm for NH groups) .

- IR spectroscopy to identify key functional groups (e.g., C=O stretch at 1649–1670 cm⁻¹, N–H bend at 3268–3380 cm⁻¹) .

- Mass spectrometry (FAB or ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~384–489) .

Q. How can reaction progress be monitored during synthesis?

- Methodology : Employ TLC with silica gel plates and a hexane:ethyl acetate (9:1) solvent system. Spots can be visualized under UV light or using iodine vapor. For intermediates like 2-azidoacetamides, track the disappearance of starting materials at Rf = 0.2–0.3 .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thiadiazole ring in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density on the thiadiazole sulfur atoms. Experimental validation can involve Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis. Compare reaction rates and yields with substituents of varying electronic profiles (e.g., electron-withdrawing vs. donating groups) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If antibacterial assays against Staphylococcus aureus show inconsistent MIC values (e.g., 2–16 µg/mL), standardize testing using CLSI guidelines. Control variables include:

- Bacterial strain source (e.g., ATCC 25923 vs. clinical isolates).

- Solvent (DMSO concentration ≤1% to avoid cytotoxicity).

- Use of positive controls (e.g., ciprofloxacin) .

Q. How can X-ray crystallography clarify intermediate formation during heterocyclization?

- Methodology : Co-crystallize intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) with their thioacetamide analogs. Use single-crystal X-ray diffraction to resolve bond lengths (e.g., C–S = 1.74–1.78 Å) and confirm cyclization pathways. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .

Q. What computational models predict the hypoglycemic activity of thiadiazole-acetamide hybrids?

- Methodology : Develop QSAR models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Train the model with data from analogs tested in Wistar albino mice (e.g., glucose-lowering % at 50 mg/kg dose). Validate with molecular docking against PPAR-γ or α-glucosidase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.